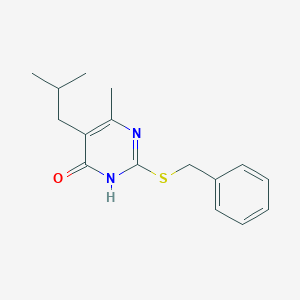
N,N'-(5-nitro-1,3-phenylene)bis(2,2,2-trifluoroacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(5-nitro-1,3-phenylene)bis(2,2,2-trifluoroacetamide), commonly known as NTPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NTPTA is a derivative of trifluoroacetic acid and has a nitro group attached to a phenylene ring.
Mecanismo De Acción
The mechanism of action of NTPTA is not fully understood, but it is believed to involve the formation of a complex with the target molecule, such as a metal ion or enzyme. This complex formation can lead to changes in the structure or function of the target molecule, resulting in the observed effects.
Biochemical and Physiological Effects:
NTPTA has been shown to have various biochemical and physiological effects, depending on the specific application. For example, as a fluorescent probe, it can bind to zinc ions and emit a fluorescent signal, allowing for their detection in biological systems. As a photosensitizer, it can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. As an enzyme inhibitor, it can prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NTPTA in lab experiments is its high selectivity for certain target molecules, such as zinc ions or specific enzymes. Additionally, it is relatively easy to synthesize and purify, making it accessible for use in various research applications. However, one limitation is its potential toxicity, which can limit its use in certain biological systems. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for research involving NTPTA. One area of interest is its potential use as a photosensitizer in combination with other therapies, such as chemotherapy or immunotherapy, for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to identify new target molecules for its use. Finally, the development of new synthesis methods or modifications to the existing method could lead to improved yields or new derivatives with different properties.
In conclusion, NTPTA is a chemical compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential and to identify new applications for this compound.
Métodos De Síntesis
The synthesis of NTPTA involves the reaction of 5-nitro-1,3-phenylenediamine with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques, such as NMR and IR.
Aplicaciones Científicas De Investigación
NTPTA has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, NTPTA has been investigated for its ability to inhibit the activity of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[3-nitro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3O4/c11-9(12,13)7(20)17-4-1-5(3-6(2-4)19(22)23)18-8(21)10(14,15)16/h1-3H,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRUHYZAQUQQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(F)(F)F)[N+](=O)[O-])NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2-methylbenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6040228.png)


![7-(3-pyridinylmethyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040256.png)
![3-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6040270.png)


![N-[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]acetamide](/img/structure/B6040296.png)
![2-ethyl-4-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-oxazole-5-carboxamide](/img/structure/B6040299.png)
amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6040313.png)
![5-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B6040317.png)

![ethyl 3-[(3,4-difluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6040319.png)